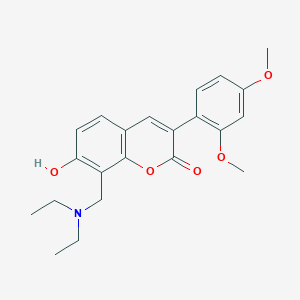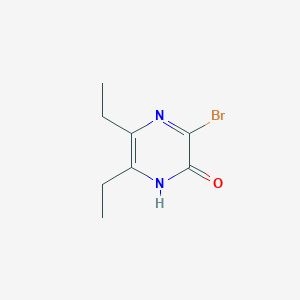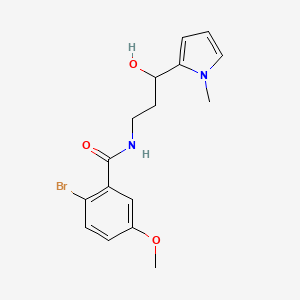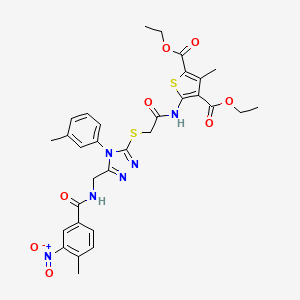
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of DMCM involves its binding to the GABA-A receptor. DMCM binds to a specific site on the receptor, known as the benzodiazepine site, which enhances the binding of GABA to the receptor. This results in increased inhibition of neuronal activity, leading to the anxiolytic and sedative effects of DMCM.
Biochemical and Physiological Effects
DMCM has been found to have a number of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. DMCM has also been found to have muscle relaxant properties and to increase the threshold for seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCM has several advantages for use in laboratory experiments. It is a potent and selective ligand for the GABA-A receptor, which makes it useful for studying the effects of GABAergic drugs on the central nervous system. However, there are also some limitations to the use of DMCM in laboratory experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, DMCM has been found to have some toxic effects, particularly at high doses.
Direcciones Futuras
There are several future directions for research on DMCM. One area of research is the development of new benzodiazepine compounds that have improved therapeutic properties and fewer side effects. Another area of research is the investigation of the long-term effects of DMCM on the central nervous system. This could involve studying the effects of chronic DMCM exposure on neuronal function and behavior. Finally, there is a need for more research on the potential therapeutic applications of DMCM, particularly in the treatment of anxiety, depression, and other neurological disorders.
Métodos De Síntesis
DMCM can be synthesized using a variety of methods, including the reaction of 3-(2,4-dimethoxyphenyl)-7-hydroxychromen-2-one with diethylamine and formaldehyde. The reaction proceeds via a Mannich-type reaction and yields DMCM as a white crystalline solid.
Aplicaciones Científicas De Investigación
DMCM has been extensively studied for its effects on the central nervous system. It has been found to be a potent ligand for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. DMCM has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity.
Propiedades
IUPAC Name |
8-(diethylaminomethyl)-3-(2,4-dimethoxyphenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-18-19(24)10-7-14-11-17(22(25)28-21(14)18)16-9-8-15(26-3)12-20(16)27-4/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXNREQGQRJPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=C(C=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)
![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)

![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)

